molecular formula C8H10Cl2N2O2S B1518181 N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide CAS No. 1154979-05-1

N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Cat. No.: B1518181
CAS No.: 1154979-05-1
M. Wt: 269.15 g/mol
InChI Key: XEHRRFDWVCBJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide is a chemical compound characterized by its molecular structure, which includes an aminoethyl group attached to a dichlorobenzene ring that is further substituted with a sulfonamide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide typically involves the reaction of 2,3-dichlorobenzenesulfonyl chloride with ethylenediamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a range of 0°C to 25°C to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to handle the increased volume of reactants and products.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The aminoethyl group can be oxidized to form an amine oxide.

  • Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a different derivative.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) in the presence of a base.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Substitution: Alkyl halides or amines in the presence of a base.

Major Products Formed:

  • Oxidation: this compound oxide.

  • Reduction: this compound derivatives with fewer chlorine atoms.

  • Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes by binding to their active sites, thereby inhibiting or modifying their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • N-(2-aminoethyl)-1,2-dichlorobenzene-1-sulfonamide

  • N-(2-aminoethyl)-2,4-dichlorobenzene-1-sulfonamide

  • N-(2-aminoethyl)-2,6-dichlorobenzene-1-sulfonamide

Uniqueness: N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide is unique due to its specific arrangement of chlorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. This arrangement provides distinct properties compared to its similar compounds, making it suitable for specific applications.

Properties

IUPAC Name

N-(2-aminoethyl)-2,3-dichlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2O2S/c9-6-2-1-3-7(8(6)10)15(13,14)12-5-4-11/h1-3,12H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHRRFDWVCBJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.